1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one
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Overview
Description
1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one is a heterocyclic compound that contains both pyridine and piperazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Pyridine Rings: The pyridine rings can be introduced via nucleophilic substitution reactions using pyridine derivatives and suitable leaving groups.
Coupling Reactions: The final step often involves coupling the pyridine-substituted piperazine with a pyridine carbonyl compound under catalytic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce piperazine derivatives with reduced pyridine rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-yl)-4-(pyridine-3-carbonyl)piperazin-2-one
- 1-(Pyridin-4-yl)-4-(pyridine-2-carbonyl)piperazin-2-one
- 1-(Pyridin-2-yl)-4-(pyridine-2-carbonyl)piperazin-2-one
Uniqueness
1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(pyridine-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-14-11-18(15(21)13-5-1-2-7-17-13)8-9-19(14)12-4-3-6-16-10-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPSTNYTGLWONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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